Cas no 40133-22-0 (2-(4-Bromophenyl)thiophene)

2-(4-Bromophenyl)thiophene is a brominated aromatic heterocyclic compound featuring a thiophene ring linked to a 4-bromophenyl group. This structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. The bromine substituent enhances its reactivity in cross-coupling reactions, such as Suzuki or Stille couplings, facilitating the construction of complex molecular architectures. Its well-defined crystalline form ensures consistent purity and handling stability. The compound’s robust thermal and chemical stability further supports its utility in high-temperature or demanding reaction conditions. Its versatility and reliability make it a preferred choice for researchers in medicinal chemistry and materials science.
2-(4-Bromophenyl)thiophene structure
2-(4-Bromophenyl)thiophene structure
Product Name:2-(4-Bromophenyl)thiophene
CAS No:40133-22-0
MF:C10H7BrS
MW:239.131580591202
MDL:MFCD05664340
CID:328081
PubChem ID:24881643
Update Time:2025-06-07

2-(4-Bromophenyl)thiophene Chemical and Physical Properties

Names and Identifiers

    • 2-(4-Bromophenyl)thiophene
    • 2-(4-Bromo-phenyl)-thiophene
    • Thiophene,2-(4-bromophenyl)-
    • 1-Brom-4-[2]thienyl-benzol
    • 1-Bromo-4-(thien-2-yl)benzene
    • 1-bromo-4-[2]thienyl-benzene
    • 2-(2-DIMETHYLAMINO-ETHOXY)-BENZOIC ACID
    • 2-(4-bromophenyl)-thiophene
    • Thiophene,2-(4-bromophenyl)
    • Thiophene, 2-(4-bromophenyl)-
    • 2-(p-bromophenyl)thiophene
    • XKOJJKOSNQXQGP-UHFFFAOYSA-N
    • SBB099062
    • OR1416
    • VT20064
    • FCH1326674
    • AX8000382
    • W9929
    • A824926
    • MFCD05664340
    • J-505923
    • SY101373
    • AKOS005067258
    • CS-0063837
    • 2-(4-Bromophenyl)thiophene, 97%
    • DTXSID20426985
    • 40133-22-0
    • B5106
    • FT-0639612
    • F50647
    • SCHEMBL1310724
    • EN300-745711
    • AS-5358
    • DB-019436
    • MDL: MFCD05664340
    • Inchi: 1S/C10H7BrS/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h1-7H
    • InChI Key: XKOJJKOSNQXQGP-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)C1=CC=CS1

Computed Properties

  • Exact Mass: 237.94500
  • Monoisotopic Mass: 237.945
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 141
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 4.4
  • Topological Polar Surface Area: 28.2

Experimental Properties

  • Density: 1.49
  • Melting Point: 95-99 °C (lit.)
  • Boiling Point: 307°C at 760 mmHg
  • Flash Point: 139.5°C
  • Refractive Index: 1.628
  • PSA: 28.24000
  • LogP: 4.17760

2-(4-Bromophenyl)thiophene Security Information

2-(4-Bromophenyl)thiophene Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2-(4-Bromophenyl)thiophene Production Method

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